Cas no 104057-07-0 (2-Propenenitrile, 3-(2-methoxyphenyl)-2-nitro-)

2-Propenenitrile, 3-(2-methoxyphenyl)-2-nitro- structure
104057-07-0 structure
Product name:2-Propenenitrile, 3-(2-methoxyphenyl)-2-nitro-
CAS No:104057-07-0
MF:C10H8N2O3
MW:204.18212223053
CID:1140324
PubChem ID:71333108

2-Propenenitrile, 3-(2-methoxyphenyl)-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenenitrile, 3-(2-methoxyphenyl)-2-nitro-
    • 3-(2-methoxyphenyl)-2-nitroprop-2-enenitrile
    • DTXSID80761425
    • 104057-07-0
    • Inchi: InChI=1S/C10H8N2O3/c1-15-10-5-3-2-4-8(10)6-9(7-11)12(13)14/h2-6H,1H3
    • InChI Key: PVJDUXIXNTUQEY-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC=C1C=C(C#N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 204.05349212g/mol
  • Monoisotopic Mass: 204.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 78.8Ų
  • XLogP3: 1.9

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